Cas no 92-95-5 (1-isocyanato-4-phenylbenzene)

1-isocyanato-4-phenylbenzene is a versatile aromatic compound with significant applications in organic synthesis. It serves as a key intermediate in the production of various polymers and pharmaceuticals. The compound exhibits high purity and stability, ensuring reliable performance in chemical reactions. Its unique structural features, including the isocyanato group and phenyl ring, contribute to its reactivity and selectivity, making it an invaluable tool in synthetic chemistry.
1-isocyanato-4-phenylbenzene structure
1-isocyanato-4-phenylbenzene structure
Product Name:1-isocyanato-4-phenylbenzene
CAS No:92-95-5
MF:C13H9NO
MW:195.216663122177
MDL:MFCD00037089
CID:81771
PubChem ID:3612319
Update Time:2025-07-22

1-isocyanato-4-phenylbenzene Chemical and Physical Properties

Names and Identifiers

    • 4-biphenylyl isocyanate
    • 4-isocyanatobiphenyl
    • p-xenyl isocyanate
    • 1-isocyanato-4-phenylbenzene
    • 4-BIPHENYL ISOCYANATE
    • p-Diphenyl isocyanate
    • 4-Isocyanato-1,1'-biphenyl
    • 4-Isocyanato-1,1′-biphenyl (ACI)
    • Biphenyl, 4-isocyanato- (8CI)
    • Isocyanic acid, 4-biphenylyl ester (6CI, 7CI, 8CI)
    • 4-Phenylphenyl isocyanate
    • p-Phenylphenyl isocyanate
    • 1,1'-Biphenyl, 4-isocyanato-
    • p-Xenylcarbimide [MI]
    • 4-phenylphenylisocyanate
    • GEO-03730
    • SCHEMBL139997
    • DTXSID30394186
    • p-Xenylcarbimide
    • 92-95-5
    • 4-isocyanato-biphenyl
    • UNII-B0ZSP4UPQ4
    • MFCD00037089
    • G64032
    • AKOS015916458
    • Q27274234
    • 4-Biphenylyl isocyanate,97%
    • EN300-146976
    • B0ZSP4UPQ4
    • biphenyl-4-isocyanate
    • 1-isocyanato-4-phenyl-benzene
    • 4-Biphenylyl isocyanate, 97%
    • 4-isocyanatobiphenyl;p-xenyl isocyanate;4-Isocyanato-1,1'-biphenyl;Biphenyl-4-yl isocyanate;p-Xenylcarbimide
    • MDL: MFCD00037089
    • Inchi: 1S/C13H9NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H
    • InChI Key: WIRPZDICFIIBRF-UHFFFAOYSA-N
    • SMILES: O=C=NC1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 195.06800
  • Monoisotopic Mass: 195.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.4A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.04
  • Melting Point: 59-62 °C (lit.)
  • Boiling Point: 110-112 °C/1 mmHg(lit.)
  • Flash Point: 115.4 ºC
  • Refractive Index: 1.6060 (estimate)
  • PSA: 29.43000
  • LogP: 3.32090
  • Merck: 13,10130
  • Solubility: Not determined

1-isocyanato-4-phenylbenzene Security Information

1-isocyanato-4-phenylbenzene Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-isocyanato-4-phenylbenzene Pricemore >>

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1-isocyanato-4-phenylbenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  1 h, 0 °C
Reference
Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors with promising anticancer activity
Trivedi, Prakruti; Adhikari, Nilanjan ; Amin, Sk. Abdul ; Bobde, Yamini; Ganesh, Routholla; et al, European Journal of Pharmaceutical Sciences, 2019, 138,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Toluene ;  3 h, rt; 3 h, 100 °C
Reference
3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes
Park, Byeongyeon; Nam, Ji Hye; Kim, Jin Han; Kim, Hyoung Ja; Onnis, Valentina; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(5), 1179-1185

Production Method 3

Reaction Conditions
Reference
Synthesis of N-aryl and N-arylcarbamoylamino derivatives of 1,3-diazinane-5-carboxamide and their activity against glioblastoma LN-229 cell line
Hron, Rebecca J.; Jursic, Branko S.; Neumann, Donna M., Bioorganic & Medicinal Chemistry, 2016, 24(23), 6183-6193

Production Method 4

Reaction Conditions
Reference
Aromatic isocyanates
, France, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 3 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Reference
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; Guittard, Frederic; Darmanin, Thierry, Materials Today Communications, 2016, 8, 165-171

Production Method 6

Reaction Conditions
1.1 Solvents: Toluene ;  16 h, reflux; reflux → rt
Reference
Structure-Based Design, Synthesis, and Characterization of Inhibitors of Human and Plasmodium falciparum Dihydroorotate Dehydrogenases
Davies, Matthew; Heikkila, Timo; McConkey, Glenn A.; Fishwick, Colin W. G.; Parsons, Mark R.; et al, Journal of Medicinal Chemistry, 2009, 52(9), 2683-2693

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  2 h, 60 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -20 °C; -20 °C → rt
Reference
Enhanced Conduction through Isocyanide Terminal Groups in Alkane and Biphenylene Molecules Measured in Molecule/Nanoparticle/Molecule Junctions
Chu, Changwoong; Ayres, J. A.; Stefanescu, D. M.; Walker, B. R.; Gorman, Christopher B.; et al, Journal of Physical Chemistry C, 2007, 111(22), 8080-8085

Production Method 8

Reaction Conditions
Reference
Rhenium-catalyzed C-H aminocarbonylation of azobenzenes with isocyanates
Geng, Xiaoyu; Wang, Congyang, Organic & Biomolecular Chemistry, 2015, 13(28), 7619-7623

Production Method 9

Reaction Conditions
Reference
Activated carboxylic acid derivatives, III. Convenient synthesis of ureas, urethanes and isocyanates
Schmidt, Harald; Hollitzer, Oswald; Seewald, Alfred; Steglich, Wolfgang, Chemische Berichte, 1979, 112(2), 727-33

1-isocyanato-4-phenylbenzene Raw materials

1-isocyanato-4-phenylbenzene Preparation Products

1-isocyanato-4-phenylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:92-95-5)1-isocyanato-4-phenylbenzene
Order Number:A846590
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:10
Price ($):342.0
Email:sales@amadischem.com

Additional information on 1-isocyanato-4-phenylbenzene

Professional Introduction to 1-isocyanato-4-phenylbenzene (CAS No. 92-95-5)

1-isocyanato-4-phenylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 92-95-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a highly reactive isocyanate group, has garnered considerable attention due to its versatile applications in the development of polymers, agrochemicals, and biologically active molecules. The unique structural and chemical properties of 1-isocyanato-4-phenylbenzene make it a valuable building block for researchers exploring novel synthetic pathways and functional materials.

The molecular structure of 1-isocyanato-4-phenylbenzene consists of a phenyl ring substituted with an isocyanate functional group at the para position. This configuration imparts exceptional reactivity, particularly in nucleophilic substitution reactions, where the isocyanate group readily engages with amines, alcohols, and other nucleophiles to form urethane and carbamate derivatives. Such derivatives are foundational in the synthesis of polyurethanes, coatings, and adhesives, demonstrating the compound's industrial relevance.

In recent years, advancements in medicinal chemistry have highlighted the potential of 1-isocyanato-4-phenylbenzene as a precursor in drug discovery initiatives. Researchers have leveraged its reactivity to construct complex molecular frameworks with pharmacological significance. For instance, studies have demonstrated its utility in generating heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The ability to modify the phenyl ring further enhances its appeal, allowing for fine-tuning of physicochemical properties to optimize bioavailability and target specificity.

The isocyanate functionality also plays a pivotal role in the development of bioactive molecules through click chemistry approaches. By serving as a precursor for cycloaddition reactions, such as those involving azides or tetrazoles, 1-isocyanato-4-phenylbenzene enables the rapid assembly of intricate scaffolds. These reactions are particularly valuable in fragment-based drug design, where small molecular units are seamlessly integrated into larger pharmacophores. The efficiency and selectivity of these transformations underscore the compound's importance in modern synthetic methodologies.

Recent research has also explored the applications of 1-isocyanato-4-phenylbenzene in material science, particularly in the creation of advanced polymers with tailored mechanical and thermal properties. The incorporation of urethane linkages derived from this compound into polymer backbones enhances material durability and flexibility. Such polymers find applications in high-performance coatings, elastomers, and specialty films, where precise control over molecular architecture is essential.

The versatility of 1-isocyanato-4-phenylbenzene extends to its role as a crosslinking agent in polyurethane formulations. Its ability to form stable covalent bonds with various substrates makes it indispensable in producing high-performance adhesives and sealants. These materials are widely used in automotive manufacturing, construction, and electronics due to their excellent bonding capabilities and resistance to environmental degradation.

From an environmental perspective, efforts have been directed toward optimizing synthetic routes for 1-isocyanato-4-phenylbenzene to minimize waste generation and energy consumption. Green chemistry principles have been applied to develop more sustainable methodologies for its production. For example, catalytic processes that enhance reaction efficiency while reducing hazardous byproducts are being actively investigated. Such innovations align with global initiatives to promote sustainable chemical manufacturing practices.

The future prospects for 1-isocyanato-4-phenylbenzene remain promising as new applications continue to emerge across multiple disciplines. Ongoing research aims to expand its utility in biomedicine by exploring novel derivatization strategies that enhance its biological activity while maintaining synthetic feasibility. Additionally, collaborations between academia and industry are fostering interdisciplinary approaches to harness its potential fully.

In conclusion,1-isocyanato-4-phenylbenzene (CAS No. 92-95-5) stands as a cornerstone compound in synthetic chemistry with far-reaching implications for pharmaceuticals, materials science, and industrial applications. Its unique reactivity and adaptability ensure its continued relevance as researchers uncover new ways to leverage its structural features for innovative solutions.

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Amadis Chemical Company Limited
(CAS:92-95-5)1-isocyanato-4-phenylbenzene
A846590
Purity:99%
Quantity:5g
Price ($):342.0
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